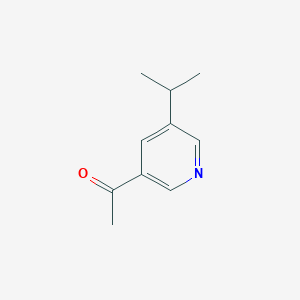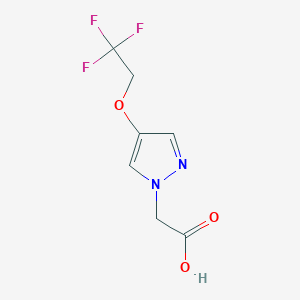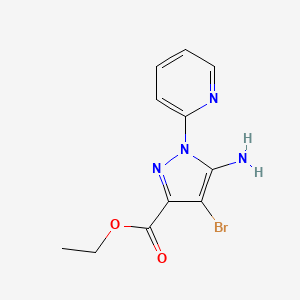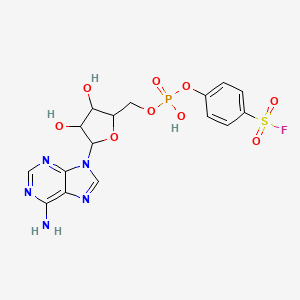
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating to promote the formation of the thiophene ring.
Industrial Production Methods
In industrial settings, the production of thiophene derivatives like this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity . The compound may inhibit or activate various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties.
Uniqueness
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H12F3NO2S |
|---|---|
Poids moléculaire |
315.31 g/mol |
Nom IUPAC |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2,18H2,1H3 |
Clé InChI |
KZABVZOBIOJWGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)




![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)







